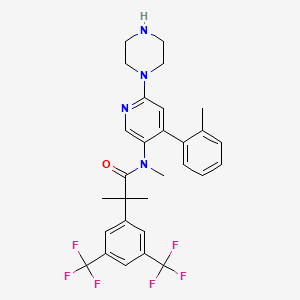

N-Desmethyl Netupitant

Descripción general

Descripción

N-desmetil Netupitant es un derivado de Netupitant, un antagonista potente y selectivo del receptor de neuroquinina-1. Este compuesto se utiliza principalmente en el campo de la química medicinal y la farmacología por sus propiedades antieméticas, particularmente en la prevención de las náuseas y los vómitos inducidos por la quimioterapia .

Métodos De Preparación

La síntesis de N-desmetil Netupitant implica múltiples pasos, comenzando con los precursores apropiados Las condiciones de reacción a menudo implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala .

Análisis De Reacciones Químicas

N-desmetil Netupitant experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos como aminas o alcoholes.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula .

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-Desmethyl Netupitant is a neurokinin 1 receptor antagonist that functions by inhibiting the action of substance P, a neuropeptide involved in the vomiting reflex. The pharmacological profile of this compound includes:

- Mechanism of Action : this compound binds to neurokinin 1 receptors, blocking the effects of substance P, which is crucial in mediating nausea and vomiting responses during chemotherapy .

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP2D6 and CYP2C9. The major metabolites include M1 (desmethyl derivative), M2 (N-oxide derivative), and M3 (OH-methyl derivative), all of which exhibit varying degrees of activity at the neurokinin 1 receptor .

Therapeutic Efficacy in Chemotherapy-Induced Nausea and Vomiting

The primary application of this compound is in the management of CINV. Clinical studies have demonstrated its effectiveness:

- Clinical Trials : In phase III trials, this compound, as part of the combination drug Akynzeo (with palonosetron), has shown superior efficacy compared to traditional antiemetics like aprepitant and granisetron. Complete response rates (no vomiting and no rescue medication) were comparable between treatment groups, indicating its effectiveness in both acute and delayed phases of CINV .

| Study Type | Treatment Group | Complete Response Rate (%) | Key Findings |

|---|---|---|---|

| Phase III | Akynzeo | 73.8 | Non-inferior to aprepitant/granisetron |

| Real-world | NEPA | 89.2 - 90.9 | High quality of life reported among patients |

Case Studies and Real-World Applications

Several case studies highlight the practical applications of this compound in clinical settings:

- Study on Quality of Life : A prospective study involving 2,429 adults receiving highly emetogenic chemotherapy showed that patients treated with this compound reported minimal impact on daily life due to nausea and vomiting across multiple cycles . Approximately 85% reported no significant nausea or vomiting.

- Effectiveness Across Cancer Types : In a multicenter trial involving patients with various solid tumors, including lung and breast cancer, this compound demonstrated consistent efficacy across different chemotherapy regimens, reinforcing its role as a cornerstone in antiemetic therapy .

Future Directions and Research Opportunities

Research into this compound continues to evolve, focusing on:

- Combination Therapies : Investigating its use alongside other antiemetics or pain management medications could enhance patient outcomes in oncology settings.

- Exploration in Other Indications : Beyond CINV, there is potential for exploring its effects in other conditions characterized by nausea and vomiting, such as post-operative nausea or vestibular disorders.

Mecanismo De Acción

N-desmetil Netupitant ejerce sus efectos antagonizando selectivamente el receptor de neuroquinina-1 (NK1). Este receptor es activado por la sustancia P, un neuropéptido, que participa en la inducción del vómito. Al inhibir la unión de la sustancia P al receptor NK1, N-desmetil Netupitant previene eficazmente la respuesta emética .

Comparación Con Compuestos Similares

N-desmetil Netupitant se compara con otros antagonistas del receptor NK1, tales como:

Aprepitant: Otro antagonista del receptor NK1 utilizado para fines antieméticos similares.

Rolapitant: Conocido por su vida media más larga en comparación con otros antagonistas del receptor NK1.

Fosnetupitant: Un profármaco de Netupitant, utilizado en combinación con palonosetrón para potenciar los efectos antieméticos

N-desmetil Netupitant es único debido a su estructura química específica y su alta selectividad para el receptor NK1, lo que lo convierte en un compuesto valioso tanto en aplicaciones de investigación como terapéuticas .

Actividad Biológica

N-Desmethyl Netupitant (M1) is a significant metabolite of Netupitant, a selective neurokinin-1 (NK1) receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Profile

Mechanism of Action

This compound functions as an antagonist at the NK1 receptor, which is crucial for mediating the effects of substance P, a neuropeptide involved in the transmission of pain and nausea. By blocking this receptor, this compound inhibits the action of substance P in the central nervous system (CNS), thereby reducing the incidence of nausea and vomiting associated with chemotherapy .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it has a prolonged half-life compared to other NK1 antagonists. Following oral administration, it achieves peak plasma concentrations approximately five hours post-dose. The bioavailability is estimated to exceed 60%, with significant protein binding (over 99% for netupitant and its metabolites) and metabolism primarily occurring via CYP3A4 .

Comparative Biological Activity

| Compound | Ki (nM) | IC50 (nM) | Binding Affinity | Half-Life (hrs) |

|---|---|---|---|---|

| This compound | 0.95 | 0.95 | High | 88 |

| Netupitant | 0.95 | 0.95 | High | 88 |

| Aprepitant | 0.5 | 0.5 | Moderate | 9-13 |

Clinical Studies and Findings

Recent clinical studies have demonstrated the efficacy of this compound in combination with palonosetron for CINV prophylaxis. In a pivotal trial involving 694 patients undergoing highly emetogenic chemotherapy, the combination therapy significantly improved outcomes related to both acute and delayed nausea and vomiting compared to placebo .

Case Study: Efficacy in CINV Management

A randomized controlled trial assessed the effectiveness of this compound combined with palonosetron against standard antiemetic regimens. The results indicated that patients receiving the combination therapy experienced:

- Complete Response Rate : 70% vs. 50% in control groups.

- No Significant Nausea : 65% vs. 40% in control groups.

- Quality of Life Improvement : Notable enhancements in patient-reported outcomes regarding nausea control.

Safety Profile

This compound has a favorable safety profile, with adverse effects generally mild and transient. Common side effects include fatigue, headache, and constipation. Importantly, it does not exhibit significant interactions with other commonly used medications .

Propiedades

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVSDBHUBFLSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290296-72-9 | |

| Record name | RO-0681133 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-0681133 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4FE9RD2SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.